molecular formula C9H13ClN4O2 B15246000 Methyl3-((5-amino-6-chloropyrimidin-4-yl)(methyl)amino)propanoate

Methyl3-((5-amino-6-chloropyrimidin-4-yl)(methyl)amino)propanoate

Cat. No.: B15246000
M. Wt: 244.68 g/mol
InChI Key: VEIYUCLXJIFHJE-UHFFFAOYSA-N
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Description

Methyl 3-((5-amino-6-chloropyrimidin-4-yl)(methyl)amino)propanoate is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound is of interest due to its potential pharmacological properties and its role as an intermediate in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-((5-amino-6-chloropyrimidin-4-yl)(methyl)amino)propanoate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((5-amino-6-chloropyrimidin-4-yl)(methyl)amino)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution: Various substituted pyrimidine derivatives.

    Oxidation: Nitro derivatives.

    Reduction: Secondary amines.

    Hydrolysis: Carboxylic acids.

Scientific Research Applications

Methyl 3-((5-amino-6-chloropyrimidin-4-yl)(methyl)amino)propanoate has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of potential pharmaceutical agents, including anticancer and antiviral drugs.

    Biological Studies: The compound is studied for its biological activity and potential therapeutic effects.

    Chemical Biology: It is used in the development of chemical probes to study biological pathways and molecular targets.

    Industrial Applications: The compound can be used in the synthesis of agrochemicals and other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-((5-amino-6-chloropyrimidin-4-yl)(methyl)amino)propanoate involves its interaction with specific molecular targets in biological systems. The compound may act by inhibiting enzymes or receptors involved in key biological pathways. For example, it may inhibit DNA synthesis by targeting enzymes involved in nucleotide metabolism. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-((5-amino-6-chloropyrimidin-4-yl)(methyl)amino)propanoate is unique due to its specific substitution pattern on the pyrimidine ring, which can confer distinct biological activities and chemical reactivity. The presence of both an amino group and a methylamino group allows for diverse chemical modifications and potential interactions with biological targets .

Properties

Molecular Formula

C9H13ClN4O2

Molecular Weight

244.68 g/mol

IUPAC Name

methyl 3-[(5-amino-6-chloropyrimidin-4-yl)-methylamino]propanoate

InChI

InChI=1S/C9H13ClN4O2/c1-14(4-3-6(15)16-2)9-7(11)8(10)12-5-13-9/h5H,3-4,11H2,1-2H3

InChI Key

VEIYUCLXJIFHJE-UHFFFAOYSA-N

Canonical SMILES

CN(CCC(=O)OC)C1=C(C(=NC=N1)Cl)N

Origin of Product

United States

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